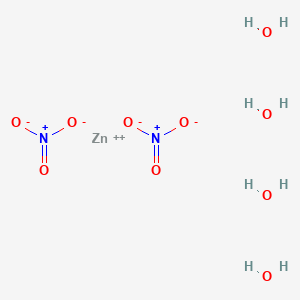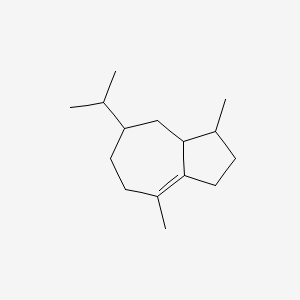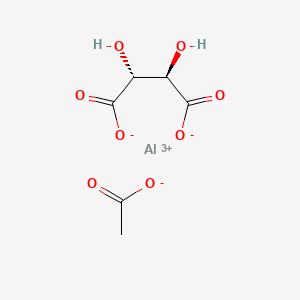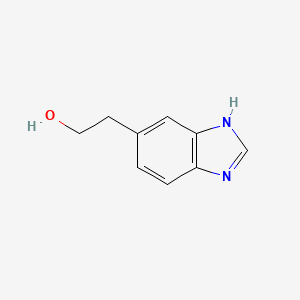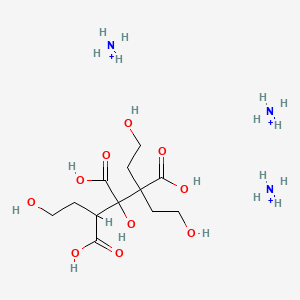![molecular formula C15H26Cl2 B579111 2,5-Dichloro-2,5,9,9-tetramethyl-1,3,4,4a,6,7,8,9a-octahydrobenzo[7]annulene CAS No. 18067-37-3](/img/structure/B579111.png)
2,5-Dichloro-2,5,9,9-tetramethyl-1,3,4,4a,6,7,8,9a-octahydrobenzo[7]annulene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dichloro-2,5,9,9-tetramethyl-1,3,4,4a,6,7,8,9a-octahydrobenzo[7]annulene is a chemical compound derived from the essential oils of cedar trees, particularly from species such as Cedrus atlantica It belongs to the class of sesquiterpenes, which are known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,5-Dichloro-2,5,9,9-tetramethyl-1,3,4,4a,6,7,8,9a-octahydrobenzo[7]annulene can be synthesized from a mixture of α-, β-, and γ-himachalenes, which are obtained through the fractional distillation of cedar essential oils. The synthesis involves the hydrochlorination of the himachalenes mixture using gaseous hydrogen chloride in acetic acid . The reaction conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods: On an industrial scale, the production of himachalene dihydrochloride follows similar synthetic routes but with enhanced reaction conditions to accommodate larger volumes. The process involves continuous distillation and purification steps to isolate the desired compound from the essential oil mixture.
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Dichloro-2,5,9,9-tetramethyl-1,3,4,4a,6,7,8,9a-octahydrobenzo[7]annulene undergoes various chemical reactions, including:
Oxidation: Conversion to himachalene oxide using oxidizing agents.
Reduction: Reduction to corresponding alcohols under specific conditions.
Substitution: Halogenation and amination reactions to form derivatives.
Common Reagents and Conditions:
Oxidation: Utilizes reagents like potassium permanganate or chromium trioxide.
Reduction: Employs reducing agents such as lithium aluminum hydride.
Substitution: Involves halogenating agents like bromine or chlorine and amination reagents like ammonia.
Major Products:
Oxidation: Himachalene oxide.
Reduction: Himachalene alcohols.
Substitution: Halogenated and aminated himachalene derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its anti-inflammatory and analgesic effects.
Industry: Utilized in the formulation of fragrances and as an intermediate in chemical synthesis
Wirkmechanismus
The mechanism of action of himachalene dihydrochloride involves its interaction with specific molecular targets and pathways. It exhibits high affinity towards certain proteins, influencing their activity. For instance, it has been shown to interact with neurotransmitter receptors, leading to its antispasmodic effects. Additionally, it modulates inflammatory pathways, contributing to its anti-inflammatory properties .
Vergleich Mit ähnlichen Verbindungen
2,5-Dichloro-2,5,9,9-tetramethyl-1,3,4,4a,6,7,8,9a-octahydrobenzo[7]annulene can be compared with other sesquiterpenes derived from cedar essential oils, such as:
- Trans-himachalol
- Himachalone
- Himachalone monohydrochloride
Uniqueness: this compound stands out due to its specific chemical structure and the unique biological activities it exhibits. Its ability to undergo diverse chemical reactions and form various derivatives further enhances its versatility in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
18067-37-3 |
|---|---|
Molekularformel |
C15H26Cl2 |
Molekulargewicht |
277.273 |
IUPAC-Name |
2,5-dichloro-2,5,9,9-tetramethyl-1,3,4,4a,6,7,8,9a-octahydrobenzo[7]annulene |
InChI |
InChI=1S/C15H26Cl2/c1-13(2)7-5-8-15(4,17)11-6-9-14(3,16)10-12(11)13/h11-12H,5-10H2,1-4H3 |
InChI-Schlüssel |
KYJCQMVMSSVVRZ-UHFFFAOYSA-N |
SMILES |
CC1(CCCC(C2C1CC(CC2)(C)Cl)(C)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


